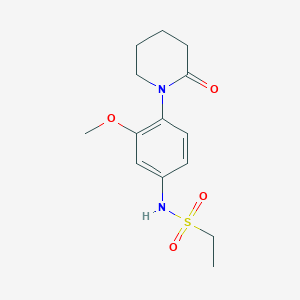![molecular formula C21H21N3O3 B2492333 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 478017-02-6](/img/structure/B2492333.png)
2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, showcases the type of synthetic routes that could be relevant. It was synthesized through a multi-step process starting from 2,6-difluorobenzonitrile, indicating the complexity and precision required in crafting compounds with specific functional groups (Lu et al., 2021).
Molecular Structure Analysis
The determination of crystal structures is crucial for understanding the molecular conformation and potential intermolecular interactions of such compounds. For example, the crystal structure of similar morpholino compounds revealed significant inhibitory activity against cancer cell lines, highlighting the importance of structure-activity relationships (Lu et al., 2021).
Chemical Reactions and Properties
Compounds with morpholine and methoxyphenyl groups participate in various chemical reactions, such as halogenated hydrocarbon amination, which can lead to the production of molecules with targeted molecular properties (Cai Zhi, 2010). These reactions are essential for tailoring the chemical functionality and enhancing the biological activity of the molecules.
Physical Properties Analysis
The physical properties, including luminescence and mechanofluorochromic behavior, of cyano acrylamide derivatives are influenced by their molecular structure. Studies on similar compounds showed that their optical properties could vary significantly with changes in the molecular stacking mode, demonstrating the potential for developing materials with desired photophysical characteristics (Song et al., 2015).
Aplicaciones Científicas De Investigación
Mechanofluorochromic Properties
The compound is related to the study of 3-aryl-2-cyano acrylamide derivatives, which exhibit distinct optical properties due to their face-to-face stacking mode. These derivatives, including those similar in structure to 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide, show potential in applications involving fluorescence switching, attributed to their molecular interactions and phase transformations (Qing‐bao Song et al., 2015).
Synthesis and Reactivity
The synthesis of morpholine hydrochloride derivatives, such as those from the starting point of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, involves cyclization reactions, highlighting the compound's potential in forming structurally novel organic molecules with high yields and straightforward synthetic routes (Tan Bin, 2011).
Interactions with Amides and Enamines
The compound's framework is closely related to studies involving reactions with amides and enamines, as seen in the reactivity of similar structures with morpholine, piperidine, and pyrrolidine, leading to diverse synthetic pathways and products (K. Buggle et al., 1978).
Prodrug Development for Topical Drug Delivery
Derivatives similar to 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide have been synthesized and evaluated as potential prodrugs of naproxen for topical drug delivery, emphasizing the compound's utility in enhancing drug solubility and permeation through the skin (J. Rautio et al., 2000).
Application in Gefitinib Synthesis
The compound's structure is relevant to the synthesis of Gefitinib, a notable anticancer drug, illustrating its importance in pharmaceutical synthesis and the potential for the development of novel therapeutic agents (Bo Jin et al., 2005).
Propiedades
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-20-4-2-3-18(14-20)23-21(25)17(15-22)13-16-5-7-19(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMHXQYZJAMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

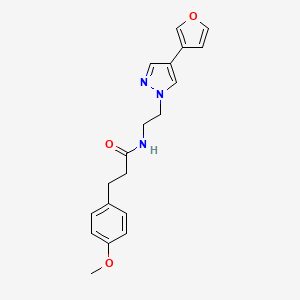
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)
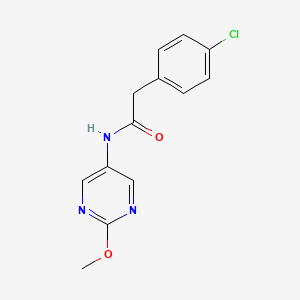
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

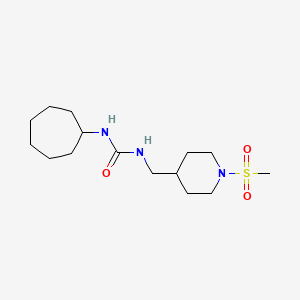
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)
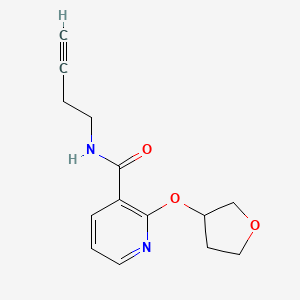


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)
